Phosphonic acid, trimethylenedi-, tetraethyl ester

Vue d'ensemble

Description

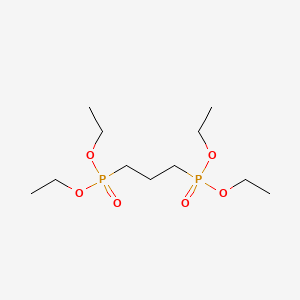

Phosphonic acid, trimethylenedi-, tetraethyl ester, also known as Tetraethylpropylene-1,3-diphosphonate , is a type of phosphonate. Phosphonates are organophosphorus compounds containing C−PO (OR)2 groups . They are structurally closely related to phosphorous acid . Phosphonic acids were used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .

Synthesis Analysis

Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis

Phosphonic acid is a functional group featuring two hydroxy moieties, one P=O double bond and one P–C bond . This functional group was incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination or supramolecular properties .Chemical Reactions Analysis

Phosphonic esters are prepared using the Michaelis–Arbuzov reaction . For example, methyl iodide catalyses the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate . These esters can be hydrolysed to the acid .Physical And Chemical Properties Analysis

Phosphonic acid, trimethylenedi-, tetraethyl ester is a clear colorless liquid . Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .Applications De Recherche Scientifique

Derivatization in Soil Analysis

Phosphonic acids, including variations like Phosphonic acid, trimethylenedi-, tetraethyl ester, are used in soil analysis. A study demonstrated the use of Trimethyloxonium tetrafluoroborate for derivatization of phosphonic acids in soils, enhancing detection and identification through gas chromatography-mass spectrometry. This method is significant in analyzing soil for the presence of certain chemicals, especially related to nerve agents (Valdez et al., 2018).

Hydrolysis and Dealkylation

Phosphonic acids undergo hydrolysis and dealkylation, processes vital in the preparation of biologically active compounds. Research on the hydrolysis of phosphinates and phosphonates, including phosphonic acid esters, reveals the importance of these reactions in synthesizing various compounds (Harsági & Keglevich, 2021).

Fluorescent Dyes Modification

Bis(phosphonic acids) are modified with fluorescent dyes for various applications. The modification involves the formation of bis(phosphonate) tetraesters and free acids, indicating the versatility of phosphonic acid derivatives in chemical synthesis (David et al., 2013).

Proton-Exchange Membranes

Phosphonic acid derivatives are used to create proton-exchange membranes in fuel cells. Poly(arylene ether sulfone)s functionalized with phosphonic acids demonstrate promising properties as membrane materials for fuel cell applications (Parvole & Jannasch, 2008).

Antimicrobial and Antitumor Applications

The phosphonate structure is explored for antimicrobial and antitumor properties. One study showed that phosphonates conjugated to a diterpenoid skeleton exhibited significant antimicrobial activity and cytotoxicity against human cancer cell lines (Strobykina et al., 2019).

Polymer Degradation

Phosphonic acid esters aid in the degradation of polymers like polyurethanes, polycarbonates, and polyamides, offering an efficient way to manage polymer wastes. The degradation process imparts fire retardant properties to the resulting molecules, highlighting the utility of phosphonic acid derivatives in recycling and waste management (Mitova et al., 2013).

Safety And Hazards

Orientations Futures

Phosphonic acids and their esters have found use or seem of interest in metal phosphonate chemistry . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology and physics .

Propriétés

IUPAC Name |

1,3-bis(diethoxyphosphoryl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O6P2/c1-5-14-18(12,15-6-2)10-9-11-19(13,16-7-3)17-8-4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQJJGQRJQSYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334198 | |

| Record name | Phosphonic acid, trimethylenedi-, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonic acid, trimethylenedi-, tetraethyl ester | |

CAS RN |

22401-25-8 | |

| Record name | Phosphonic acid, trimethylenedi-, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.